molecular formula C13H17N3OS B14329100 N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide CAS No. 109382-09-4

N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide

Katalognummer: B14329100
CAS-Nummer: 109382-09-4
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: KQTTUNVHLWNZMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide typically involves the reaction of 1,2-benzisothiazole with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Wirkmechanismus

The mechanism of action of N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Benzisothiazol-3-yl derivatives: These compounds share the benzisothiazole core structure and may have similar biological activities.

    Diethylaminoacetamide derivatives: Compounds with the diethylaminoacetamide moiety might exhibit comparable chemical reactivity.

Uniqueness

N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide is unique due to the combination of the benzisothiazole and diethylaminoacetamide functionalities, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

109382-09-4

Molekularformel

C13H17N3OS

Molekulargewicht

263.36 g/mol

IUPAC-Name

N-(1,2-benzothiazol-3-yl)-2-(diethylamino)acetamide

InChI

InChI=1S/C13H17N3OS/c1-3-16(4-2)9-12(17)14-13-10-7-5-6-8-11(10)18-15-13/h5-8H,3-4,9H2,1-2H3,(H,14,15,17)

InChI-Schlüssel

KQTTUNVHLWNZMU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(=O)NC1=NSC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.